5-methyl-3-oxoisoxazole-2(3H)-carboxamide

Description

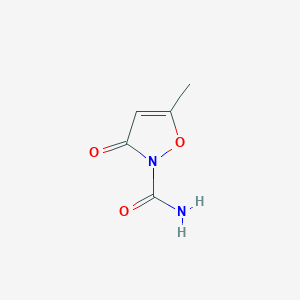

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O3 |

|---|---|

Molecular Weight |

142.11 g/mol |

IUPAC Name |

5-methyl-3-oxo-1,2-oxazole-2-carboxamide |

InChI |

InChI=1S/C5H6N2O3/c1-3-2-4(8)7(10-3)5(6)9/h2H,1H3,(H2,6,9) |

InChI Key |

IFQXZDIMLIXKKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(O1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 3 Oxoisoxazole 2 3h Carboxamide

Established Synthetic Pathways and Precursors

The traditional synthesis of the 5-methyl-3-oxoisoxazole ring system, a precursor to the target molecule, primarily relies on well-established condensation and cyclization reactions.

Condensation Reactions in 5-Methyl-3-oxoisoxazole-2(3H)-carboxamide Synthesis

A cornerstone of isoxazole (B147169) synthesis is the condensation reaction between a β-dicarbonyl compound and hydroxylamine (B1172632) or its salts. For the synthesis of the 5-methyl substituted isoxazole ring, ethyl acetoacetate (B1235776) is a common and crucial precursor. The reaction with hydroxylamine hydrochloride is a key step in forming the isoxazole nucleus. nih.govchemicalbook.com This reaction can be influenced by various catalysts and reaction conditions, which in turn affect the yield and purity of the resulting isoxazolone.

Another established route involves the Claisen condensation. For instance, a one-pot synthesis of 5-methylisoxazole-3-carboxamide (B1215236) has been reported starting from the condensation of dimethyl oxalate (B1200264) and acetone (B3395972) in the presence of sodium methoxide. This is followed by a condensation-cyclization reaction with a hydroxylamine salt. researchgate.net

Cyclization Strategies for the Isoxazole Ring System

The formation of the isoxazole ring is achieved through intramolecular cyclization. Following the initial condensation of ethyl acetoacetate and hydroxylamine, a cyclization step occurs to form the heterocyclic ring. nih.gov This process is often facilitated by the reaction conditions, such as temperature and the presence of a catalyst. The mechanism involves the nucleophilic attack of the nitrogen atom of the hydroxylamine moiety on one of the carbonyl groups of the β-dicarbonyl precursor, followed by dehydration to yield the stable isoxazole ring. mdpi.com

Various reagents and catalysts have been employed to promote this cyclization and the subsequent condensation with aldehydes to form related isoxazol-5(4H)-one derivatives. These include sodium malonate, amine-functionalized cellulose (B213188), and citric acid, often utilized in green solvents like water. chemicalbook.commdpi.com

Introduction of the Carboxamide Moiety

Once the 5-methyl-3-oxoisoxazole core, or a suitable precursor like 5-methylisoxazole-3-carboxylic acid, is synthesized, the carboxamide group is introduced. A common method for this transformation is the conversion of the carboxylic acid to an acyl chloride, typically using thionyl chloride, followed by reaction with an amine. researchgate.net For the synthesis of the title compound, this would involve reaction with ammonia (B1221849) or a protected form of ammonia.

Alternatively, coupling agents can be used to directly form the amide bond from the carboxylic acid. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like N-hydroxybenzotriazole (HOBt) can facilitate this conversion. nih.gov The N-acylation of azoles, including isoxazoles, is another relevant strategy, where an acylating agent is used to introduce the carboxamide group onto the nitrogen atom of the isoxazole ring. dicp.ac.cn

Novel Synthetic Approaches and Innovations

Recent research has focused on developing more efficient, environmentally friendly, and selective methods for the synthesis of isoxazole derivatives, including this compound.

Catalyst Development for Enhanced Yields and Selectivity

A variety of novel catalysts have been explored to improve the synthesis of isoxazolones. Amine-functionalized cellulose has been reported as an effective catalyst for the three-component synthesis of isoxazol-5(4H)-one derivatives in water at room temperature. mdpi.com This heterogeneous catalyst offers advantages such as easy separation and reusability. Other green catalysts, such as itaconic acid and sodium malonate, have also been successfully employed in multicomponent reactions to produce isoxazole derivatives with high yields. semnan.ac.ir The use of bifunctional squaramide catalysts has been shown to promote highly regioselective and enantioselective N-alkylation of isoxazol-5-ones. nih.gov

Green Chemistry Principles in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop sustainable synthetic routes for isoxazole derivatives. The use of water as a solvent is a prominent feature in many modern synthetic protocols, avoiding the need for hazardous organic solvents. mdpi.comsemnan.ac.ir

Energy-efficient methods such as microwave-assisted and ultrasound-assisted synthesis have been successfully applied to the synthesis of isoxazoles. researchgate.netnih.gov These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov For instance, ultrasound has been shown to significantly enhance the efficiency of multicomponent reactions for the synthesis of isoxazole derivatives. semnan.ac.ir Microwave irradiation has been utilized to promote the rapid O,N-acylation–cyclodehydration cascade reaction of oximes and acid chlorides to furnish oxazoles. bohrium.com Furthermore, the use of natural sunlight as a green and inexpensive energy source has been demonstrated for the three-component synthesis of isoxazolones in water. semnan.ac.ir

Flow Chemistry and Continuous Processing for Scalability

For the large-scale production of complex heterocyclic compounds like isoxazole derivatives, flow chemistry and continuous processing offer significant advantages over traditional batch methods. researchgate.netmdpi.com These techniques provide superior control over reaction parameters, enhance safety, and can lead to higher yields and purity. organic-chemistry.org

Continuous flow processes are crucial in the development of new organic synthesis methods with sustainability in mind. mdpi.com The use of microreactors allows for better heat and mass transfer compared to batch reactors, which can be particularly beneficial for exothermic or rapid reactions often involved in heterocycle synthesis. mdpi.com For instance, the synthesis of trisubstituted isoxazoles has been successfully developed in a multi-step continuous flow mode, encompassing oximation, chlorination, and cycloaddition. researchgate.net This approach demonstrates the potential for telescoping multiple reaction steps into a single, efficient sequence. researchgate.net

Furthermore, photochemical reactions for synthesizing isoxazole derivatives, such as 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, have been adapted to continuous flow conditions. mdpi.com This method can reduce reaction times significantly compared to conventional heating or catalysis. mdpi.com The scalability of such processes has been demonstrated by generating gram quantities of isoxazole products, highlighting the robustness of flow chemistry for producing these valuable compounds. organic-chemistry.orgnih.gov

Optimization of Reaction Parameters

The optimization of reaction parameters is a critical step in developing an efficient and high-yielding synthesis for any target compound, including this compound. Key variables that require careful tuning include temperature, solvent, pressure, and the stoichiometry of reactants.

Temperature, Solvent, and Pressure Effects on Synthesis

Temperature is a crucial factor influencing reaction rates and selectivity. In the synthesis of the related 5-methyl-isoxazole-3-carboxamide, specific temperature control is required at different stages of the one-pot process. google.com For example, the initial Claisen condensation is performed at 0–10 °C, the subsequent cyclization reaction is carried out under reflux (elevated temperature), and the final ammonification step is controlled at 20–25 °C. google.com In some cases, microwave heating has been shown to be essential for the formation of certain isoxazoles, like 5-methyl-3-phenylisoxazole, which did not form under conventional heating. nanobioletters.comresearchgate.net

The choice of solvent is equally important as it affects the solubility of reagents, reaction kinetics, and can influence the reaction pathway. nih.gov Methanol is commonly used in the synthesis of 5-methyl-isoxazole-3-carboxamide. google.com In the synthesis of other isoxazole-carboxamide derivatives, dichloromethane (B109758) (DCM) is frequently employed, particularly for coupling reactions involving carboxylic acids and amines. nih.govmdpi.com Studies on isoxazole synthesis have shown that solvents like acetonitrile (B52724) can provide good results, whereas ethyl acetate (B1210297) may lead to sluggish reactions. researchgate.net

While many isoxazole syntheses are conducted at atmospheric pressure, continuous flow systems often operate under overpressure. This allows for the use of solvents at temperatures above their normal boiling points, which can accelerate reaction rates and improve throughput.

Stoichiometric Considerations and Limiting Reagents

The molar ratio of reactants is a key determinant of reaction yield and product purity. Adjusting the stoichiometry can drive the reaction to completion and minimize the formation of side products. In the synthesis of 5-methyl-isoxazole-3-carboxamide, a defined ratio of starting materials is crucial for optimal results. google.com

The process utilizes dimethyl oxalate, acetone, a hydroxylammonium salt, and sodium methylate. google.com The molar proportions can be varied, but an optimal ratio has been identified to maximize the efficiency of the reaction. google.com

| Reactant | General Molar Ratio Range | Optimal Molar Ratio |

|---|---|---|

| Dimethyl oxalate | 1 | 1 |

| Acetone | 1 - 4 | 1 - 1.5 |

| Hydroxylammonium salt | 1 - 3 | 1 - 1.5 |

| Sodium methylate | 1 - 4 | 1 - 2 |

Data derived from patent CN1156723A for the synthesis of the related 5-methyl-isoxazole-3-carboxamide. google.com

In the synthesis of various isoxazole-carboxamide derivatives, the carboxylic acid precursor is often the limiting reagent, while a slight excess of the corresponding aniline (B41778) or amine is used to ensure complete conversion. nih.gov Activating agents and catalysts, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), are used in stoichiometric or sub-stoichiometric amounts. nih.govclockss.org

Isolation and Purification Techniques

The isolation and purification of the final product are essential for obtaining a compound of high purity. For isoxazole-carboxamide derivatives, a common workflow involves several steps. After the reaction is complete, the solvent is typically removed under reduced pressure. nih.gov

The crude product is then subjected to an extractive workup. This often involves dissolving the residue in an organic solvent like dichloromethane (DCM) and washing it with an acidic solution (e.g., HCl) to remove any unreacted basic starting materials, such as excess amines. nih.gov The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) and evaporated. clockss.org

Final purification is most commonly achieved through column chromatography on silica (B1680970) gel. nih.govnajah.edu The choice of the eluent system is critical for achieving good separation. Mixtures of n-hexane and ethyl acetate are frequently used, with varying ratios depending on the polarity of the specific derivative. nih.govnih.gov In some cases, recrystallization from a suitable solvent system is employed to obtain a highly crystalline final product. nih.gov The progress of the purification is monitored by thin-layer chromatography (TLC). nih.gov

| Compound Type | Purification Method | Solvent System (Eluent) |

|---|---|---|

| N-aryl-isoxazole-4-carboxamides | Silica Gel Column Chromatography | n-hexane : ethyl acetate (70:30) |

| N-(dimethoxyphenyl)-isoxazole-4-carboxamides | Silica Gel Column Chromatography | n-hexane : ethyl acetate (65:35 or 75:25) |

| N-phenyl-isoxazole-4-carboxamides | Column Chromatography | DCM : ethyl acetate (4:1) |

| N-(trifluoromethoxy)phenyl-isoxazole-4-carboxamide | Column Chromatography | n-hexane : ethyl acetate (3:2) |

Data represents examples from the purification of various isoxazole-carboxamide derivatives. nih.govnih.govnajah.edu

Spectroscopic and Structural Elucidation of 5 Methyl 3 Oxoisoxazole 2 3h Carboxamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure of a molecule. Each technique provides unique insights into different aspects of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-methyl-3-oxoisoxazole-2(3H)-carboxamide, both ¹H NMR and ¹³C NMR spectra would be essential.

¹H NMR Spectroscopy: This technique would identify the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their chemical environment. One would expect to observe signals corresponding to the methyl group (CH₃), the vinylic proton on the isoxazole (B147169) ring, and the protons of the carboxamide group (-CONH₂). The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons to their specific locations within the molecule.

¹³C NMR Spectroscopy: This spectrum would reveal the number of unique carbon atoms in the molecule. For the title compound, one would anticipate signals for the methyl carbon, the two sp² carbons of the isoxazole ring, the carbonyl carbon of the oxo group, and the carbonyl carbon of the carboxamide group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Hypothetical)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.2 - 2.5 | ~10 - 15 |

| CH (isoxazole) | ~6.0 - 6.5 | ~95 - 105 |

| C=O (isoxazole) | - | ~160 - 170 |

| C=N (isoxazole) | - | ~150 - 160 |

| C=O (carboxamide) | - | ~165 - 175 |

| NH₂ | ~7.0 - 8.0 (broad) | - |

Note: This table is predictive and not based on experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide, C-H stretching of the methyl group, and most importantly, the C=O stretching vibrations of both the ring ketone and the carboxamide. The precise frequencies of these carbonyl stretches could provide information about the electronic environment and potential hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR, particularly for non-polar bonds. The C=C and C=N bonds within the isoxazole ring would likely show characteristic signals.

Table 2: Expected Key IR Absorption Bands for this compound (Hypothetical)

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3400 - 3200 |

| C-H Stretch (sp³) | 3000 - 2850 |

| C=O Stretch (Ketone) | ~1750 - 1730 |

| C=O Stretch (Amide I) | ~1680 - 1650 |

| N-H Bend (Amide II) | ~1640 - 1600 |

| C=N Stretch | ~1600 - 1550 |

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's stability and structure. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₅H₆N₂O₃). The fragmentation pattern would likely involve the loss of the carboxamide group, CO₂, or other small fragments, providing clues to the connectivity of the atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons. The isoxazole ring system, being a conjugated system, would be expected to absorb in the UV region. The wavelength of maximum absorbance (λₘₐₓ) would be characteristic of the electronic structure of the chromophore.

Crystallographic Studies

While spectroscopic methods provide information about the connectivity and functional groups, crystallographic studies can determine the precise three-dimensional arrangement of atoms in a solid state.

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry

To perform this analysis, a suitable single crystal of this compound would need to be grown. X-ray diffraction analysis of this crystal would yield a wealth of information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the geometry of the isoxazole ring and the carboxamide group.

Intermolecular Interactions: Details of how the molecules pack together in the solid state, including any hydrogen bonding involving the amide group, which can significantly influence the physical properties of the compound.

Studies on related compounds, such as 5-methyl-1,2-oxazole-3-carboxylic acid, have shown that the isoxazole ring is planar, and molecules can form dimers through hydrogen bonding. nih.gov Similar interactions would be anticipated for the title compound.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A thorough investigation into the scientific literature for detailed structural and spectroscopic data on the chemical compound this compound has revealed a significant gap in publicly accessible research. Despite extensive searches for experimental or computational studies focusing on its crystal structure, intermolecular interactions, and vibrational properties, no specific data necessary to construct a detailed analysis could be located.

The inquiry sought to build a comprehensive article covering the analysis of intermolecular interactions, crystal packing, vibrational spectroscopy, and conformational analysis of this compound. This would typically involve crystallographic data detailing unit cell dimensions, space groups, and hydrogen bond geometries, as well as spectroscopic data from Fourier-transform infrared (FTIR) and Raman analyses to assign vibrational modes.

However, searches for the compound by its name, CAS number (77643-87-9), and molecular formula (C5H6N2O3) did not yield any dedicated studies. The available literature and databases contain information on structurally related isomers, such as 5-methylisoxazole-3-carboxamide (B1215236) and various other isoxazole derivatives. While these studies provide insights into the general chemical behavior of the isoxazole ring system, their specific findings on crystal packing and spectroscopic fingerprints are unique to their respective molecular structures and cannot be accurately extrapolated to this compound.

Consequently, the creation of a scientifically accurate article with detailed research findings and data tables, as requested, is not feasible at this time. The absence of primary research data prevents a meaningful discussion of the specific intermolecular forces that govern the crystal lattice of this compound or a precise assignment of its vibrational modes. Further empirical research, including X-ray crystallographic analysis and vibrational spectroscopy, would be required to elucidate the specific structural and conformational properties of this compound.

Reactivity and Reaction Mechanisms of 5 Methyl 3 Oxoisoxazole 2 3h Carboxamide

Electrophilic Aromatic Substitution Reactions on the Isoxazole (B147169) Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. However, the isoxazole ring is considered a π-deficient heteroaromatic system, which makes it inherently less nucleophilic than carbocyclic aromatic compounds like benzene. The presence of strongly electron-withdrawing groups, as in 5-methyl-3-oxoisoxazole-2(3H)-carboxamide, further deactivates the ring, making these reactions exceptionally challenging.

Halogenation and nitration are archetypal electrophilic aromatic substitution reactions. For an electrophile to attack the isoxazole ring of the title compound, it must target the only available position, C4.

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the isoxazole ring would theoretically occur at the C4 position. This reaction typically requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to polarize the halogen molecule, creating a potent electrophile. However, the high degree of deactivation of the isoxazolone ring makes this process difficult. The Lewis acid is more likely to coordinate with the oxygen or nitrogen atoms of the substrate, which would further decrease the ring's electron density and hinder the electrophilic attack.

Nitration: Nitration involves the substitution of a hydrogen atom with a nitro group (–NO₂). The reaction is generally carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org While nitration of some substituted isoxazoles at the C4 position has been reported, it often requires forcing conditions. researchgate.net For this compound, the reaction is expected to be sluggish due to the severe deactivation of the ring. If successful, the substitution would yield 4-nitro-5-methyl-3-oxoisoxazole-2(3H)-carboxamide.

Table 1: Predicted Outcomes of Electrophilic Substitution on this compound

| Reaction | Reagents | Expected Product (at C4) | Predicted Reactivity | Rationale |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-5-methyl-3-oxoisoxazole-2(3H)-carboxamide | Very Low / No Reaction | Severe ring deactivation; Lewis acid coordination with heteroatoms. |

| Chlorination | Cl₂ / AlCl₃ | 4-Chloro-5-methyl-3-oxoisoxazole-2(3H)-carboxamide | Very Low / No Reaction | Severe ring deactivation; Lewis acid coordination with heteroatoms. |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-5-methyl-3-oxoisoxazole-2(3H)-carboxamide | Very Low (Requires harsh conditions) | Severe ring deactivation by oxo and carboxamide groups. masterorganicchemistry.comresearchgate.net |

The Friedel-Crafts reactions are fundamental methods for attaching alkyl or acyl groups to aromatic rings. wikipedia.org These reactions are catalyzed by strong Lewis acids, such as AlCl₃, and require an electron-rich aromatic substrate to proceed.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on heterocyclic rings that are strongly deactivated. libretexts.orgopenstax.org The isoxazolone ring in this compound falls into this category. There are two primary reasons for the anticipated failure of this reaction:

Ring Deactivation: The substrate is strongly electron-deficient and lacks the necessary nucleophilicity to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediate.

Catalyst Complexation: The Lewis acid catalyst (AlCl₃) will preferentially form a stable complex with the lone pair electrons on the nitrogen and oxygen atoms of the isoxazolone ring and the carboxamide group. This complexation places a positive charge on or near the ring system, leading to extreme deactivation and rendering it inert to Friedel-Crafts conditions. libretexts.orglibretexts.org

Consequently, Friedel-Crafts reactions are not considered a viable pathway for the functionalization of the heterocyclic ring of this compound.

Nucleophilic Attack and Ring-Opening Reactions

In contrast to its inertness toward electrophiles, the electron-deficient nature of the this compound ring makes it a prime target for nucleophilic attack. Such reactions often lead to the cleavage of the labile N–O bond, resulting in ring-opened products. researchgate.net This reactivity pathway is synthetically valuable as it transforms the heterocyclic core into versatile acyclic difunctional compounds.

Strong nucleophiles such as amines and, to a lesser extent, alcohols can react with the isoxazolone core, typically initiating a ring-opening cascade. The reaction is facilitated by the presence of electrophilic centers within the ring, primarily the C3 and C5 positions.

The proposed mechanism involves the initial attack of the nucleophile (e.g., a primary amine, R-NH₂) at the C5 position. This disrupts the ring's structure and leads to the cleavage of the weak N-O bond. Subsequent proton transfers and tautomerization can lead to a variety of stable, acyclic products, such as β-keto amides or enamine derivatives. The reaction with alcohols would proceed similarly but may require basic or acidic catalysis to enhance the nucleophilicity of the alcohol or the electrophilicity of the ring, respectively. The aminolysis of epoxides to form β-amino alcohols serves as a classic example of nucleophilic ring-opening, highlighting a general reactivity pattern applicable to strained or electron-poor rings. researchgate.netresearchgate.net

The N-carboxamide group at the N2 position is susceptible to hydrolysis under either acidic or basic conditions. This reaction would cleave the N-C bond of the carboxamide.

Acidic Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) would protonate the carboxamide carbonyl, making it more susceptible to nucleophilic attack by water. This would lead to the formation of 5-methylisoxazol-3(2H)-one and carbonic acid (which decomposes to CO₂) and ammonia (B1221849) (as an ammonium (B1175870) salt).

Basic Hydrolysis: In the presence of a strong base (e.g., NaOH), the hydroxide (B78521) ion would directly attack the carboxamide carbonyl. The reaction would yield 5-methylisoxazol-3(2H)-one (as its conjugate base) and a carbonate salt and ammonia.

It is important to note that under harsh hydrolytic conditions (e.g., prolonged heating with strong acid or base), the isoxazolone ring itself may undergo cleavage after the initial hydrolysis of the carboxamide.

When a nucleophile attacks the isoxazolone system, the site of the initial attack is governed by regioselectivity. The primary electrophilic sites on the 5-methyl-3-oxoisoxazole ring are the carbonyl carbon at C3 and the C5 carbon.

Attack at C3: A direct attack on the C3 carbonyl carbon is possible, resembling a standard reaction of a ketone. However, this may not necessarily lead to ring opening unless followed by a rearrangement.

Attack at C5: Attack at the C5 position is often favored in related systems. This is a Michael-type addition to the α,β-unsaturated system within the ring (O=C-C=C-Me). This attack is typically followed by the cleavage of the thermodynamically weak N-O bond, which serves as the driving force for the ring-opening reaction.

The regiochemical outcome is thus a competition between these two sites. Electronic and steric factors of both the substrate and the attacking nucleophile determine the preferred pathway. For most strong nucleophiles, attack at C5 leading to ring cleavage is the more commonly documented pathway for isoxazole systems designed for ring-opening. researchgate.net

Stereoselectivity is not a primary consideration in these specific ring-opening reactions unless a new chiral center is formed and the reactants or catalysts are chiral. For simple nucleophilic additions leading to acyclic products from this achiral substrate, the focus remains on the regioselectivity of the bond-forming and bond-breaking steps.

Table 2: Predicted Outcomes of Nucleophilic Attack on this compound

| Reaction | Nucleophile / Conditions | Primary Site of Attack | Expected Outcome | Rationale |

| Aminolysis | Primary/Secondary Amines (R₂NH) | C5 | Ring-opening to form β-keto amide or enamine derivatives. | Electron-deficient ring is susceptible to attack; weak N-O bond cleavage is favorable. researchgate.net |

| Alcoholysis | Alcohols (ROH) / Catalyst | C5 | Ring-opening (slower than aminolysis). | Weaker nucleophile requires catalysis; outcome similar to aminolysis. |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxamide Carbonyl | Cleavage of the N-carboxamide group to give 5-methylisoxazol-3(2H)-one. | Standard amide hydrolysis mechanism. nomuraresearchgroup.com |

Cycloaddition Reactions and Pericyclic Processes

The involvement of the isoxazole ring itself as a reactant in thermal cycloaddition and pericyclic reactions is notably limited. Its inherent aromatic character makes it a poor candidate for reactions that would disrupt this stability, such as acting as a diene in Diels-Alder reactions. Computational studies have indicated that isoxazoles are generally unreactive in such cycloadditions due to high activation energies. acs.org While the analogous oxazole (B20620) ring can be induced to participate in Diels-Alder reactions under specific activating conditions (e.g., protonation or Lewis acid catalysis), similar reactivity is not commonly observed for isoxazoles. nih.govacs.orgresearchgate.net

The primary role of cycloaddition in isoxazole chemistry is in the synthesis of the ring itself, most commonly through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne. youtube.comresearchgate.netwikipedia.org This process, however, forms the isoxazole ring and does not represent a reaction of a pre-existing isoxazole.

In contrast to thermal cycloadditions, isoxazoles can undergo photochemical pericyclic reactions. Upon UV irradiation, the weak N-O bond can cleave, leading to a cascade of rearrangements. wikipedia.org This photolysis can induce the isoxazole ring to collapse and rearrange into an oxazole through a transient azirine intermediate. wikipedia.orgbiorxiv.org This photochemical transformation is a key pericyclic process for the isoxazole core, demonstrating its reactivity under photochemical but not thermal conditions. biorxiv.orgscite.ainih.govacs.org

Reductive and Oxidative Transformations

The most characteristic reaction of the isoxazole ring is its cleavage under reductive conditions. The weak N-O bond is susceptible to a variety of reducing agents, leading to ring-opened products. This transformation is a cornerstone of the synthetic utility of isoxazoles, which are often employed as masked forms of 1,3-difunctionalized compounds. researchgate.net

Reductive Transformations:

The reductive cleavage of the N-O bond in isoxazoles typically yields β-enaminones or, upon hydrolysis of the intermediate imine, β-dicarbonyl compounds or β-hydroxy ketones. This reaction can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents. For the target molecule, this compound, reductive cleavage would be expected to break the N-O bond, leading to a complex acyclic amide derivative.

Commonly employed methods for the reductive ring cleavage of isoxazoles are summarized in the table below.

| Reagent/Catalyst | Conditions | Product Type |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | H₂ gas | β-enaminone / β-amino alcohol |

| Molybdenum hexacarbonyl (Mo(CO)₆) | Heat | β-enaminone |

| Samarium(II) iodide (SmI₂) | Mild, neutral conditions | β-hydroxy ketone |

| Iron/Ammonium Chloride (Fe/NH₄Cl) | Aqueous media | β-hydroxy ketone |

| Aluminum/Copper(II) Chloride (Al/CuCl₂) | Aqueous methanol | β-hydroxy ketone |

Oxidative Transformations:

The isoxazole ring is generally resistant to oxidation due to its electron-deficient nature. However, under forcing conditions or with specific oxidants, transformations can occur. The ozonolysis of related azoles, such as oxazoles, has been shown to proceed via a Criegee-type mechanism at the C=C double bond, leading to ring cleavage and the formation of carbonyl compounds and other small molecules. nih.gov It is plausible that this compound could undergo a similar ozonolysis reaction, which would fragment the heterocyclic ring.

Another potential oxidative pathway involves the substituents on the ring. For instance, metabolic studies on some isoxazole-containing compounds have shown that oxidation can occur on alkyl groups attached to the ring, such as the hydroxylation of a methyl group, rather than on the ring itself. digitellinc.com Therefore, for the target compound, oxidation of the 5-methyl group to a hydroxymethyl or carboxylic acid group could be a potential transformation under certain oxidative conditions.

Mechanistic Pathways of Key Reactions

Mechanisms of Reductive Ring Cleavage:

The mechanism of reductive ring cleavage varies with the reagents used.

Catalytic Hydrogenation: In the presence of catalysts like Raney Nickel or Palladium on carbon, the reaction proceeds via the addition of hydrogen across the N-O bond. This initially forms a dihydroisoxazole (B8533529) intermediate, which is unstable and rapidly cleaves to form an imine. This imine can then be hydrolyzed to a β-dicarbonyl compound or further reduced to a γ-amino alcohol. For heterobicycle-fused isoxazolines, it has been proposed that a Lewis acid like AlCl₃ can coordinate to the isoxazoline (B3343090) nitrogen, facilitating the N-O bond cleavage by the Raney nickel catalyst. nih.gov

Metal-Mediated Reductions (e.g., Mo(CO)₆, SmI₂): These reactions often proceed through a single electron transfer (SET) mechanism. The low-valent metal donates an electron to the isoxazole ring, forming a radical anion. This intermediate then undergoes fragmentation of the weak N-O bond. Subsequent protonation and further reduction or hydrolysis lead to the final ring-opened products like β-hydroxyketones. nih.gov

Mechanism of Photochemical Rearrangement:

The photochemical rearrangement of isoxazole to oxazole is a classic example of a pericyclic reaction initiated by light. The proposed mechanism involves the following steps:

Photoexcitation: Absorption of UV light promotes the isoxazole to an excited state.

N-O Bond Homolysis: In the excited state, the weak N-O bond undergoes homolytic cleavage, forming a diradical intermediate.

Ring Contraction: The diradical can then rearrange to form a highly strained azirine intermediate.

Ring Expansion: The azirine subsequently undergoes ring opening in a different manner, followed by cyclization to form the more stable oxazole ring. wikipedia.orgbiorxiv.org

Mechanism of Oxidative Cleavage (Ozonolysis):

Based on studies of related azoles, the ozonolysis of the isoxazole ring in this compound would likely be initiated by the [3+2] cycloaddition of ozone across the C4=C5 double bond to form a primary ozonide (molozonide). nih.gov This unstable intermediate would then cleave and rearrange to form a more stable secondary ozonide. Subsequent workup under reductive or oxidative conditions would cleave this ozonide to yield various carbonyl-containing fragments derived from the original heterocyclic ring. nih.gov

Theoretical and Computational Investigations of 5 Methyl 3 Oxoisoxazole 2 3h Carboxamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its stability, reactivity, and physical properties. Methods such as Density Functional Theory (DFT) are frequently utilized to probe the electronic landscape of heterocyclic compounds like isoxazole (B147169) derivatives. researchgate.netnih.gov These calculations provide a detailed picture of molecular orbitals, charge distribution, and other key electronic parameters.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.net

For isoxazole derivatives, the frontier orbitals are typically distributed across the heterocyclic ring and its substituents. The HOMO is often characterized by significant contributions from the π-electrons of the isoxazole ring, particularly the C=N and C=C bonds, as well as the lone pair electrons on the oxygen and nitrogen atoms. The LUMO, conversely, is generally a π* antibonding orbital, primarily located over the same π-system. The presence of the carboxamide group can influence the energy and localization of these orbitals.

Computational studies on related isoxazole structures using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have been employed to determine these orbital energies. researchgate.net While specific values for 5-methyl-3-oxoisoxazole-2(3H)-carboxamide require a dedicated calculation, typical values for similar heterocyclic systems can be presented for illustrative purposes.

Interactive Data Table: Illustrative Frontier Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Primarily π* character, localized on the isoxazole ring and carbonyl group. |

| HOMO | -7.0 | Primarily π character, with contributions from the isoxazole ring atoms. |

Note: These values are representative examples based on calculations for structurally similar isoxazole derivatives and are intended for illustrative purposes.

A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the carbonyl groups (both on the ring and in the carboxamide moiety) and the ring nitrogen atom, due to the high electronegativity of these atoms. researchgate.netresearchgate.net These regions represent the most likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential would be expected around the hydrogen atoms of the methyl and amide groups.

Natural Bond Orbital (NBO) analysis is a computational technique that can be used to quantify the charge distribution by calculating the partial atomic charges on each atom. This provides a more detailed, numerical representation of the electronic landscape.

Interactive Data Table: Representative Calculated Atomic Charges

| Atom | Predicted Partial Charge (a.u.) |

|---|---|

| O (ring carbonyl) | -0.65 |

| O (amide carbonyl) | -0.60 |

| N (ring) | -0.45 |

| N (amide) | -0.80 |

| C (ring carbonyl) | +0.70 |

Note: These values are illustrative and represent typical charge distributions for similar functional groups calculated by methods like NBO analysis.

This charge distribution highlights the polar nature of the molecule and indicates the most reactive sites for chemical interactions.

The isoxazole ring is a five-membered heterocycle that can exhibit a degree of aromatic character. However, the presence of the oxo group at the 3-position in this compound disrupts the continuous π-conjugation within the ring, reducing its aromaticity compared to unsubstituted isoxazole. The "3-oxoisoxazole" nomenclature suggests a keto form.

This structure is capable of existing in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For this compound, several potential tautomeric equilibria can be considered:

Keto-Enol Tautomerism: The hydrogen atom on the C4 carbon can potentially migrate to the carbonyl oxygen at C3, resulting in an aromatic 3-hydroxyisoxazole tautomer.

Amide-Imidic Acid Tautomerism: The proton from the amide nitrogen can migrate to the amide carbonyl oxygen, forming an imidic acid tautomer.

Computational studies are exceptionally well-suited to investigate the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer using high-level quantum chemical methods, the position of the tautomeric equilibrium can be predicted. Studies on similar isoxazolone systems have shown that the keto (C-H) form is generally the most stable tautomer in the gas phase and in various solvents. nih.gov The relative energy differences can be influenced by substituent effects and the polarity of the solvent. nih.govorientjchem.org

Interactive Data Table: Predicted Relative Stabilities of Tautomers

| Tautomeric Form | Description | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| Keto (Oxoisoxazole) | The structure as named. | 0.0 (Reference) |

| Enol (Hydroxyisoxazole) | Proton migrated from C4 to C3-oxygen. | +5 to +10 |

Note: These relative energy values are estimates based on computational studies of related heterocyclic tautomeric systems. The actual values would require specific calculations.

These calculations generally indicate that the named this compound form is the most stable and predominant tautomer under normal conditions.

Reaction Mechanism Predictions using Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are often difficult or impossible to observe experimentally. e3s-conferences.org For this compound, computational methods can be used to predict its reactivity and map out the energy landscapes of potential chemical transformations.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms that is intermediate between reactants and products. Locating and characterizing the geometry and energy of a transition state is a key goal of computational reaction mechanism studies.

A common reaction pathway for isoxazoles is base-catalyzed ring-opening, which involves the cleavage of the weak N-O bond. acs.org Theoretical calculations on the reaction of isoxazole with a base, like formate, have been performed to model this process. acs.org These studies optimize the geometry of the transition state, revealing key structural features. For a base-catalyzed ring-opening of this compound, the transition state would likely involve:

Abstraction of the proton at the C4 position by the base.

Simultaneous or subsequent elongation and breaking of the N-O bond in the isoxazole ring.

Changes in bond lengths and angles as the ring opens to form an intermediate. For example, the N-O bond is significantly stretched in the transition state compared to the reactant. acs.org

Interactive Data Table: Expected Geometric Parameters in a Ring-Opening Transition State

| Parameter | Reactant (Å) | Transition State (Å) | Description |

|---|---|---|---|

| N-O Bond Length | ~1.36 | ~1.70 | Significant elongation indicating bond breaking. |

| C4-H Bond Length | ~1.09 | ~1.50 | Proton transfer to the catalytic base. |

Note: These values are based on published calculations for the formate-catalyzed opening of a model isoxazole and serve as a representative example. acs.org

Frequency calculations are performed to confirm the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products.

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction. researchgate.net The height of the energy barrier from the reactant to the transition state is the activation energy (Ea), which is a crucial determinant of the reaction rate.

For the base-catalyzed ring-opening of an isoxazole derivative, the energy profile would show the initial energy of the reactants (the isoxazole and the base), rising to the energy of the transition state, and then dropping to the energy of the ring-opened product. Computational models can predict these activation energies. For instance, the gas-phase activation barrier for the formate-catalyzed opening of isoxazole has been calculated to be around 12-17 kcal/mol, depending on the level of theory. acs.org The presence of catalysts, such as a general acid to stabilize the forming oxide, can significantly lower this barrier. acs.org

The rate of the reaction can be estimated from the calculated activation energy using transition state theory. These theoretical kinetic predictions can then be compared with experimental data to validate the proposed mechanism. Computational studies allow for the systematic investigation of various factors, such as the nature of the base, solvent effects, and the role of other catalytic species, providing a comprehensive understanding of the reaction kinetics. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to understanding its chemical properties and reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the molecule's potential energy surface, identify stable conformations, and observe its behavior over time.

Conformational analysis of this compound involves the systematic study of the spatial arrangements of its atoms. Due to the partial double-bond character of the amide C-N bond and the bonds within the isoxazole ring, rotation is primarily possible around the single bond connecting the carboxamide group to the isoxazole ring nitrogen. Theoretical calculations, such as Density Functional Theory (DFT), are employed to determine the energies of various conformers. The key dihedral angle, defined by the atoms C(3)-N(2)-C(carboxamide)-O(carboxamide), dictates the orientation of the carboxamide group relative to the isoxazole ring. Computational scans of this dihedral angle typically reveal energy minima corresponding to the most stable conformers. For isoxazole carboxamide derivatives, planar or near-planar arrangements are often favored to maximize electronic conjugation between the ring and the substituent.

Molecular dynamics simulations provide a deeper understanding of the compound's flexibility and intermolecular interactions in a simulated environment, such as in a solvent or in a crystalline state. These simulations solve Newton's equations of motion for the atoms in the system, offering a trajectory that describes how the positions and velocities of the atoms evolve over time. For this compound, MD simulations can reveal the vibrational modes of the molecule, the rotational freedom of the methyl and carboxamide groups, and the stability of different conformations at various temperatures. Analysis of the MD trajectory can provide information on the time-averaged distribution of dihedral angles and the persistence of specific intramolecular hydrogen bonds.

Interactive Data Table: Hypothetical Conformational Energy Profile

This table presents illustrative data from a hypothetical DFT calculation to show the relative energies of different conformers based on the key dihedral angle. Actual values would require specific quantum chemical calculations.

| Conformer | Dihedral Angle (C3-N2-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 0° (syn-periplanar) | 0.00 | 75.3 |

| B | 90° | 3.50 | 0.5 |

| C | 180° (anti-periplanar) | 1.20 | 24.2 |

QSAR (Quantitative Structure-Activity Relationship) Modeling and Descriptors (focus on chemical activity, not biological)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their activity. While frequently used in drug discovery to predict biological activity, QSAR can also be applied to model and predict chemical properties and reactivity, such as reaction rates, equilibrium constants, or susceptibility to nucleophilic or electrophilic attack.

For this compound and related compounds, a QSAR model for chemical reactivity would involve calculating a set of numerical parameters, known as molecular descriptors, for each molecule and then using statistical methods to correlate these descriptors with an experimentally determined measure of chemical activity. The goal is to create a predictive model that can estimate the reactivity of new, unsynthesized compounds based solely on their computed descriptors.

The selection of appropriate descriptors is crucial for building a robust QSAR model. These descriptors can be categorized into several types:

Constitutional Descriptors: These are the simplest descriptors, reflecting the basic molecular composition and connectivity, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These are numerical representations of the molecular structure, describing the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule. They are particularly relevant for modeling chemical reactivity.

For predicting the chemical reactivity of this compound, quantum chemical descriptors are of primary importance. These include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to chemical reactivity. A high HOMO energy suggests a greater propensity to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): This descriptor maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Atomic Charges: Calculated partial charges on each atom can pinpoint specific reactive sites within the molecule.

A hypothetical QSAR model for the electrophilicity of a series of isoxazole derivatives might take the form of a linear equation, such as:

Electrophilicity Index = c₀ + c₁ (LUMO Energy) + c₂ (Molecular Hardness) + c₃ (Dipole Moment)

Where the coefficients (c₀, c₁, etc.) are determined through regression analysis of a training set of molecules with known reactivity.

Interactive Data Table: Illustrative Quantum Chemical Descriptors for Reactivity Modeling

This table provides representative, hypothetical values for key quantum chemical descriptors for this compound, which would be used in a QSAR study.

| Descriptor | Value (Hypothetical) | Implication for Chemical Reactivity |

| HOMO Energy | -8.5 eV | Moderate electron-donating capability |

| LUMO Energy | -1.2 eV | Good electron-accepting capability |

| HOMO-LUMO Gap | 7.3 eV | High chemical stability |

| Dipole Moment | 3.5 D | Significant molecular polarity |

| Electrostatic Potential Min. | -0.04 a.u. | Site for potential electrophilic attack (e.g., near carbonyl oxygen) |

| Electrostatic Potential Max. | +0.06 a.u. | Site for potential nucleophilic attack (e.g., near ring carbons) |

Advanced Chemical Applications of 5 Methyl 3 Oxoisoxazole 2 3h Carboxamide

Role as a Building Block in Complex Chemical Synthesis

The reactivity of the isoxazole (B147169) ring system, coupled with the functional handles provided by the methyl and carboxamide groups, positions 5-methyl-3-oxoisoxazole-2(3H)-carboxamide as a valuable precursor in the synthesis of advanced organic scaffolds.

Isoxazole derivatives are widely recognized as important scaffolds for the synthesis of various active molecules. researchgate.net The 5-methylisoxazole-3-carboxamide (B1215236) core, for instance, has been utilized in the synthesis of a variety of derivatives with potential biological activities. researchgate.net The susceptibility of the isoxazole N-O bond to cleavage under reductive conditions provides a pathway to transform the heterocyclic ring into other functional groups, thereby enabling the generation of diverse molecular frameworks.

The synthesis of complex heterocyclic derivatives often involves the use of isoxazoles as key intermediates. For example, condensed isoxazole derivatives can be synthesized through intramolecular oxidative cycloaddition of aldoximes, showcasing the versatility of the isoxazole ring in constructing polycyclic systems. mdpi.com Furthermore, isoxazole-based combinatorial libraries have been generated on solid phase, indicating the adaptability of this scaffold to high-throughput synthesis methodologies for the discovery of novel compounds.

Research on related isoxazole structures has demonstrated their utility in creating novel amino acid-like building blocks. For instance, methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates have been synthesized as precursors for DNA-encoded chemical libraries, highlighting the potential of isoxazole derivatives in generating molecules with significant biological relevance. beilstein-journals.org

Table 1: Examples of Advanced Organic Scaffolds Derived from Isoxazole Precursors

| Isoxazole Precursor | Resulting Scaffold | Synthetic Strategy |

| Alkyne- or alkene-tethered aldoximes | Polycyclic isoxazoles | Intramolecular oxidative cycloaddition mdpi.com |

| 3-Substituted-phenyl-5-isoxazole carboxaldehydes | Isoxazole-based combinatorial libraries | Solid-phase synthesis |

| β-Enamino ketoesters | Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | Cycloaddition with hydroxylamine (B1172632) beilstein-journals.org |

| 5-Alkoxy/phenoxy isoxazoles | (Z) N-aryl β-enamino esters | Nickel-catalyzed C–N cross-coupling rsc.org |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Isoxazole derivatives have been shown to be valuable participants in such reactions. The one-pot synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones through the multicomponent reaction of aldehydes, ethyl acetoacetate (B1235776), and hydroxylamine hydrochloride highlights the utility of the isoxazole core in MCRs. researchgate.net

The reactivity of the isoxazole ring system in MCRs can be leveraged to generate a wide range of structurally diverse products. The development of novel synthetic strategies, including green chemistry approaches, has further expanded the scope of isoxazole-based MCRs. rsc.org These reactions not only offer synthetic efficiency but also provide access to novel chemical entities with potential applications in drug discovery and material science.

Potential in Material Science and Polymer Chemistry

The unique properties of the isoxazole ring system also lend themselves to applications in material science and polymer chemistry.

While the direct use of this compound as a monomer or ligand in coordination chemistry is not extensively documented, the coordination chemistry of related heterocyclic ligands such as imidazoles, oxazoles, and thiazoles with various metal ions has been studied. ijarmps.orgresearchgate.net These studies demonstrate the potential of nitrogen- and oxygen-containing heterocycles to act as ligands, forming stable complexes with transition metals. The carboxamide functionality in this compound could also participate in metal coordination, potentially leading to the formation of interesting coordination polymers or metal-organic frameworks.

Isoxazole derivatives have been explored for their potential applications in polymers. Research has shown that vinyl derivatives of isoxazoles can be polymerized to create polymers with pendant isoxazole rings. researchgate.net Specifically, 3,5-dimethyl-4-vinylisoxazole has been successfully polymerized in the presence of radical initiators. researchgate.net This suggests that if this compound were functionalized with a polymerizable group, it could be incorporated into functional polymers. Such polymers could exhibit unique thermal, optical, or electronic properties derived from the isoxazole moiety. Furthermore, 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole has been identified as a key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phases, indicating the potential for isoxazole-containing molecules in the development of advanced materials. researchgate.net

Table 2: Potential Applications of Isoxazole-Containing Polymers

| Isoxazole Monomer | Polymer Type | Potential Application |

| Vinyl-functionalized isoxazole | Addition polymer | Functional material with tailored properties researchgate.net |

| Isoxazole-containing diol/diacid | Condensation polymer | Liquid crystalline polymers researchgate.net |

Catalytic Applications (e.g., organocatalysis)

The field of organocatalysis has seen significant growth, with small organic molecules being used to catalyze a wide range of chemical transformations. Isoxazole derivatives have emerged as promising candidates in this area. For example, glutamic acid has been used as a biodegradable and eco-friendly organocatalyst for the synthesis of isoxazole derivatives. researchgate.net

Chiral phosphoric acid catalysts have been successfully employed in the atroposelective arylation of 5-aminoisoxazoles, leading to the synthesis of axially chiral isoxazole-derived amino alcohols with high yields and excellent enantioselectivities. researchgate.net This demonstrates the potential of the isoxazole scaffold to participate in and direct stereoselective transformations. The ability of the isoxazole moiety to interact with catalysts and substrates through non-covalent interactions makes it an attractive structural motif for the design of new organocatalysts.

Despite a comprehensive search for "this compound" and its potential applications in the development of novel reagents and intermediates, there is a notable lack of specific research findings on this exact compound within publicly accessible scientific literature. The available information often pertains to isomeric structures or derivatives with different substitution patterns, which possess distinct chemical properties and reactivity.

For instance, significant research exists for related compounds such as 5-methylisoxazole-3-carboxamide and various 5-methyl-3-arylisoxazole-4-carboxamide derivatives. These molecules have been investigated for their utility as building blocks in medicinal chemistry and materials science. However, the unique "3-oxoisoxazole-2(3H)-carboxamide" core structure of the subject compound presents a different chemical profile that is not extensively documented.

The inherent structure of a 3-oxoisoxazole ring, also known as a 3-isoxazolone, suggests potential reactivity that could be exploited in organic synthesis. The presence of the N-carboxamide functionality at the 2-position could theoretically allow this molecule to act as a precursor for various heterocyclic systems or as a reactive intermediate in cycloaddition and ring-opening reactions. However, specific, documented examples of "this compound" being used to generate novel reagents or synthetic intermediates are not readily found.

Without detailed research findings on the reactivity and synthetic utility of this compound, a thorough and scientifically accurate discussion of its role in the development of new chemical reagents and intermediates cannot be provided at this time. Further empirical studies are required to elucidate the chemical behavior of this specific isoxazole derivative and its potential as a versatile tool in advanced chemical synthesis.

Future Research Directions for 5 Methyl 3 Oxoisoxazole 2 3h Carboxamide

Exploiting Unique Reactivity for Uncharted Transformations

The inherent reactivity of the isoxazole (B147169) ring, characterized by a labile N-O bond, makes it a versatile synthon for accessing other important molecular structures. wikipedia.org The photolytic or reductive cleavage of the isoxazole ring can yield valuable intermediates like β-enaminones or 1,3-dicarbonyl compounds, which are staples in heterocyclic synthesis. ijpcbs.commdpi.com

Future investigations should focus on how the N-carboxamide functionality of 5-methyl-3-oxoisoxazole-2(3H)-carboxamide modulates the canonical reactivity of the isoxazole core. It is hypothesized that the electron-withdrawing nature of the carboxamide group could influence the regioselectivity of ring-opening reactions or stabilize reactive intermediates, thereby enabling chemical transformations that are inaccessible to other isoxazole derivatives. Research could systematically explore the reaction of this compound under various conditions to map its chemical behavior.

Table 1: Potential Reaction Pathways for Investigation

| Reaction Type | Reagents/Conditions | Expected Intermediate/Product | Research Goal |

|---|---|---|---|

| Reductive Ring Opening | Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | β-Enaminone Carboxamide | Access to novel precursors for pyrazoles and other heterocycles. |

| Photochemical Rearrangement | UV Irradiation (e.g., 254 nm) | Azirine or Oxazole (B20620) derivatives | Study of N-O bond cleavage dynamics and potential for photo-cross-linking applications. wikipedia.org |

| Base-Mediated Rearrangement | Strong bases (e.g., NaH, LDA) | Cyano-keto amide | Exploration of ring-opening via deprotonation at the C4 position. |

| Cycloaddition Reactions | Dienophiles (e.g., maleimides) | Fused heterocyclic systems | Investigating the isoxazole ring as a masked diene. |

Integration into Supramolecular Assemblies

Supramolecular chemistry, which studies chemical systems composed of multiple molecules, offers a pathway to novel materials with emergent properties. The isoxazole ring is known to participate in dipole-dipole interactions that can drive the formation of ordered structures, such as helical assemblies. oup.com The incorporation of this compound into such systems is a promising avenue for research.

The molecule's carboxamide group is a classic hydrogen-bonding motif (both donor and acceptor), which could be used in conjunction with the ring's dipole to create highly specific and robust supramolecular polymers or crystal lattices. Future work should involve co-crystallization studies with complementary hydrogen-bonding partners to explore the formation of new materials. The resulting assemblies could exhibit unique properties, such as aggregation-induced emission, which would be valuable for developing new optical sensors or imaging agents. oup.com

Green and Sustainable Synthesis of Isoxazole Carboxamides

Modern chemical synthesis prioritizes methods that are environmentally benign, efficient, and economically viable. researchgate.net While traditional methods for isoxazole synthesis often rely on harsh conditions or hazardous reagents, recent advancements have focused on green alternatives. nanobioletters.com These include the use of ultrasound irradiation, microwave-assisted reactions, and multicomponent reactions (MCRs) in aqueous media. mdpi.comrsc.org

A key future direction is the development of a green synthetic protocol specifically for this compound and its derivatives. Research should aim to replace conventional organic solvents with water or bio-based solvents and utilize energy-efficient techniques like sonochemistry to accelerate reaction rates and improve yields. mdpi.com A one-pot, multicomponent strategy starting from simple precursors would represent a significant advance, aligning with the principles of atom economy and sustainable chemistry. rsc.org

Table 2: Comparison of Synthetic Methodologies

| Method | Energy Source | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Synthesis | Thermal Heating | Organic (e.g., DCM, Toluene) | Established procedures | nih.gov |

| Microwave-Assisted Synthesis | Microwave Irradiation | Polar Solvents or Solvent-free | Rapid reaction times, higher yields | |

| Ultrasound-Assisted Synthesis | Ultrasonic Waves | Aqueous or Green Solvents | Enhanced efficiency, reduced energy use, operational simplicity | mdpi.com |

| Multicomponent Reactions (MCRs) | Varies | Often Aqueous | High atom economy, operational simplicity, reduced waste | rsc.org |

Advanced Spectroscopic Methodologies for In Situ Monitoring

Understanding the mechanism and kinetics of chemical reactions is crucial for process optimization and control. The formation and subsequent reactions of this compound involve transient intermediates and competing pathways that are difficult to study using conventional analytical methods.

Future research should leverage advanced, time-resolved spectroscopic techniques to monitor these processes in situ. For instance, time-resolved photoelectron spectroscopy could provide insights into the ultrafast dynamics of N–O bond cleavage upon photoexcitation. acs.org Similarly, techniques like ReactIR (in situ Fourier-transform infrared spectroscopy) or rapid-injection NMR could be employed to track the concentration of reactants, intermediates, and products in real-time during synthesis or rearrangement reactions, providing invaluable mechanistic data. Distinguishing features in the NMR spectra, such as the characteristic chemical shift of the H-4 proton in 3-oxoisoxazole-2(3H)-carboxamides (typically 5.27-5.58 ppm), can serve as a reliable spectroscopic handle for monitoring these transformations. nih.gov

Deepening Theoretical Understanding of Isoxazole Ring Systems

Computational chemistry provides a powerful lens for understanding the structure, stability, and reactivity of molecules at an electronic level. researchgate.net Theoretical studies on isoxazole derivatives have utilized methods like Density Functional Theory (DFT) to calculate properties such as HOMO-LUMO energy gaps, which correlate with chemical reactivity and pharmaceutical activity. researchgate.net

A focused theoretical investigation of this compound is a critical future direction. Computational modeling can be used to:

Predict its three-dimensional structure and conformational preferences.

Calculate its vertical excitation energies to understand its photochemical behavior. acs.org

Simulate its reactivity in proposed transformations, guiding experimental design.

Elucidate the electronic effects of the N-carboxamide group on the isoxazole ring's aromaticity and stability.

Such studies would not only provide a fundamental understanding of this specific molecule but also contribute to a broader predictive model for the behavior of related isoxazole ring systems, accelerating the discovery of new derivatives with tailored properties.

Q & A

Q. What are the standard synthetic routes for 5-methyl-3-oxoisoxazole-2(3H)-carboxamide and its derivatives?

The compound is typically synthesized via carboxamide coupling reactions. A common method involves reacting 5-methylisoxazol-3-ol with carbamoyl chlorides (e.g., N,N-dimethylcarbamoyl chloride) under reflux in toluene, followed by purification via flash chromatography (20–30% ethyl acetate in hexane) . Yields vary (e.g., 14–84%) depending on substituents and reaction conditions. NMR (¹H, ¹³C) and HRMS are critical for structural validation .

Q. How is this compound characterized in academic research?

Characterization relies on:

- ¹H/¹³C NMR : Key signals include methyl groups (δ ~2.2–2.3 ppm) and isoxazole carbonyls (δ ~167–174 ppm) .

- HRMS : Used to confirm molecular formulas (e.g., [M+H]+ for C7H10N2O3: 171.0691) .

- Melting points : Reported as decomposition ranges (e.g., 214–216°C) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Avoid inhalation/contact with dust or aerosols; use PPE (gloves, goggles, respirators compliant with EN 166/NIOSH standards) .

- Store in sealed containers, away from heat/light, and ensure ventilation to prevent exposure to decomposition products (e.g., carbon/nitrogen oxides) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for structurally complex derivatives?

- Substituent selection : Electron-withdrawing groups (e.g., fluorine) on aromatic rings improve reactivity but may lower yields due to steric hindrance (e.g., 18% yield for 5-cyclopropyl derivatives) .

- Solvent choice : Toluene or THF under nitrogen prevents side reactions (e.g., carbamate vs. carboxamide formation) .

- Chromatography gradients : Adjust ethyl acetate/hexane ratios (20–30%) to resolve polar byproducts .

Q. What strategies address instability of this compound derivatives in aqueous media?

- Hydrogen bonding stabilization : Methylcarboxamides (e.g., compound 16) are more stable than carbamates due to intramolecular H-bonding between the NH and carbonyl groups .

- Buffer pH adjustments : Avoid prolonged exposure to neutral/basic aqueous buffers to prevent hydrolysis .

Q. How should researchers interpret contradictory spectral data in derivative synthesis?

- Dynamic effects in NMR : Conformational flexibility (e.g., rotamers) can split signals. Use variable-temperature NMR to resolve ambiguities .

- HRMS discrepancies : Isotopic patterns (e.g., chlorine/bromine) may skew observed vs. calculated masses; validate with isotopic simulations .

Q. What methodologies are used to evaluate biological activity of this compound class?

- Mitochondrial assays : Isolate mitochondria from murine liver via differential centrifugation; test compounds at ≤1% DMSO to avoid solvent interference .

- Zebrafish models : Dose-response studies (e.g., 10–100 µM) to assess toxicity and bioactivity, with ethical approval (e.g., CEASA/Italian Ministry of Health protocols) .

Q. How can researchers resolve contradictions in biological assay results?

- Control for DMSO effects : Higher DMSO concentrations (>1%) may alter mitochondrial membrane potential, confounding results .

- Validate target engagement : Use orthogonal assays (e.g., Rh123 fluorescence for mitochondrial depolarization vs. Calcium Green-5N for Ca²⁺ uptake) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivatives

| Derivative | Reactants | Solvent | Yield | Key NMR Signals |

|---|---|---|---|---|

| 14a | 5-methylisoxazol-3-ol + N,N-dimethylcarbamoyl chloride | Toluene | 84% | δ 2.31 (s, CH3), 5.41 (s, isoxazole H) |

| 14b | 5-cyclopropylisoxazol-3-ol + N,N-dimethylcarbamoyl chloride | Toluene | 14% | δ 1.19–1.00 (m, cyclopropyl), 5.27 (s, isoxazole H) |

Q. Table 2. Biological Assay Conditions

| Assay Type | Model | Compound Conc. | Key Metrics | Ref |

|---|---|---|---|---|

| Mitochondrial depolarization | Mouse liver mitochondria | 10–50 µM | Rh123 fluorescence (ΔΨm) | |

| Toxicity | Zebrafish embryos | 25–100 µM | LC50, developmental defects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.